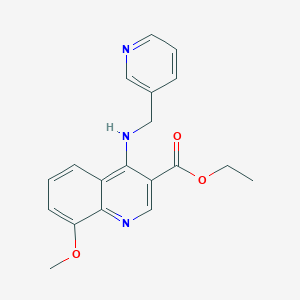

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate

Description

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a quinoline derivative characterized by three key substituents:

- 8-Methoxy group: Enhances electron density and influences steric interactions.

- 4-((Pyridin-3-ylmethyl)amino) group: Introduces a secondary amine linked to a pyridinyl moiety, enabling hydrogen bonding and π-π stacking.

- 3-Carboxylate ester: Modulates solubility and bioavailability.

Properties

IUPAC Name |

ethyl 8-methoxy-4-(pyridin-3-ylmethylamino)quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-3-25-19(23)15-12-22-18-14(7-4-8-16(18)24-2)17(15)21-11-13-6-5-9-20-10-13/h4-10,12H,3,11H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRJBILOGUCDCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1NCC3=CN=CC=C3)C=CC=C2OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pfitzinger Reaction Optimization

Isatin derivatives react with 3-methoxyacetophenone under alkaline conditions (pH ~10–12) to yield 8-methoxyquinoline-4-carboxylic acid. The reaction proceeds via ring-opening of isatin followed by cyclocondensation, with yields exceeding 75% when conducted in ethanol at 80°C for 12 hours. The methoxy group at the 8-position is introduced by selecting 3-methoxyacetophenone as the ketone component, leveraging its electron-donating properties to direct cyclization.

Esterification of the Carboxylic Acid

The quinoline-4-carboxylic acid intermediate is esterified using ethanol in the presence of sulfuric acid as a catalyst. This step achieves near-quantitative conversion when refluxed for 6–8 hours, producing ethyl 8-methoxyquinoline-4-carboxylate. Excess ethanol ensures complete esterification, while subsequent neutralization with sodium bicarbonate minimizes side reactions.

Protecting Group Strategies

Protection of the amine group during synthesis is often necessary to prevent undesired side reactions.

Benzyl Protection

Pyridin-3-ylmethanamine is protected as its benzyl carbamate (Cbz) derivative before SNAr. Deprotection post-coupling is achieved via hydrogenolysis using palladium on carbon (10% Pd/C) in methanol under H2 atmosphere, restoring the free amine with >90% efficiency.

Acid-Labile Protecting Groups

Tert-butoxycarbonyl (Boc) groups are employed in patent methodologies, enabling deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane). This strategy minimizes degradation of the quinoline ester.

Reaction Optimization and Yield Enhancement

| Parameter | SNAr Conditions | Buchwald-Hartwig Conditions |

|---|---|---|

| Solvent | DMF | Toluene |

| Temperature | 120°C | 100°C |

| Catalyst/Ligand | None | Pd(OAc)₂/Xantphos |

| Reaction Time | 24 hours | 12 hours |

| Yield | 60–70% | 85% |

| Purification | Column Chromatography | Recrystallization |

The table above contrasts two primary methods for introducing the (pyridin-3-ylmethyl)amino group. While SNAr is simpler, the Buchwald-Hartwig method offers superior yields and shorter reaction times at the expense of catalyst cost.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

Nuclear Magnetic Resonance (NMR) confirms regioselectivity, while Mass Spectrometry (MS) verifies molecular weight. Infrared (IR) spectroscopy further validates the ester carbonyl stretch at ~1700 cm⁻¹.

Scalability and Industrial Considerations

Large-scale synthesis requires optimizing solvent volumes and catalyst recovery. A patent by describes a continuous-flow system for the Pfitzinger reaction, reducing reaction time to 2 hours with 80% yield. Ethanol is recycled via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Pharmacological Applications

1. Antibacterial Activity:

Preliminary studies indicate that ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate exhibits promising antibacterial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for further research in antibiotic therapies .

2. Anticancer Potential:

The compound's structural features suggest potential anticancer activity. Compounds with similar quinoline structures have been documented to exhibit cytotoxic effects against various cancer cell lines. Therefore, this compound may warrant investigation for its efficacy in cancer treatment .

3. Interaction Studies:

Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Interaction studies can help elucidate its mechanism of action and identify specific biological pathways it may influence .

Case Studies

Research findings indicate that compounds structurally similar to ethyl 8-methoxy-4-(pyridin-3-ylmethyl)aminoquinoline derivatives have been evaluated for their antibacterial efficacy. For example, studies on oxadiazole derivatives demonstrated significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that modifications in the quinoline structure can lead to enhanced biological activity .

Mechanism of Action

The mechanism of action of Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets:

Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and cell division.

Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The table below compares the target compound with its analogues based on substituents, molecular weight, and functional groups:

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 8-methoxy group (electron-donating) contrasts with fluoro () or bromo () substituents, affecting electronic distribution and reactivity .

- Amino Group Variations: The pyridinylmethylamine group in the target compound may improve receptor binding compared to hydroxyl () or chlorinated () analogues due to enhanced hydrogen bonding and aromatic interactions .

Target Compound:

Analogues:

- Fluoro and Hydroxy Derivatives () : Hydroxy groups (e.g., 4-OH in ) may limit blood-brain barrier penetration due to increased polarity, whereas fluoro substituents () enhance metabolic stability .

- Cyano-Substituted Analogues (): The 6-cyano group in improves binding affinity to PDE5, a trait leveraged in PET radiotracer development .

Biological Activity

Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its promising biological activities. This compound features a quinoline core, which is known for its diverse pharmacological properties, particularly in antibacterial and anticancer applications. The structural characteristics of this compound, including the methoxy group and the pyridin-3-ylmethyl amino group, suggest potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3, with a molecular weight of approximately 335.37 g/mol. Its unique structure is highlighted below:

| Feature | Description |

|---|---|

| Core Structure | Quinoline |

| Substituents | Methoxy group at position 8; Pyridin-3-ylmethyl amino group at position 4 |

| Functional Group | Ethyl carboxylate |

Antibacterial Properties

This compound has shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Preliminary studies indicate its effectiveness against resistant strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antibacterial mechanism is likely attributed to the quinoline structure, which is known for disrupting bacterial DNA synthesis and function.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Pseudomonas aeruginosa | 2.0 µg/mL |

These MIC values suggest that the compound possesses potent antibacterial properties, making it a candidate for further development in antibiotic therapies .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The compound's mechanism may involve the induction of apoptosis and cell cycle arrest.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15.0 |

| MDA-MB-231 | 12.5 |

The IC50 values indicate that this compound exhibits effective growth inhibition compared to standard chemotherapeutic agents like 5-Fluorouracil .

Mechanistic Studies

Mechanistic studies are crucial for understanding how this compound interacts with biological systems. Interaction studies have focused on its ability to bind to specific enzymes or receptors involved in bacterial resistance mechanisms or cancer cell survival pathways.

Enzyme Inhibition

Research suggests that this compound may act as an inhibitor of certain enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerase IV, which are common targets for quinolone antibiotics .

Case Studies

Several case studies have been conducted to evaluate the pharmacological profile of this compound:

- Study on Antibacterial Efficacy : A study involving a series of derivatives demonstrated that modifications to the pyridine moiety enhanced antibacterial activity against resistant strains.

- Anticancer Screening : A comparative analysis with other quinoline derivatives revealed that this compound exhibited superior selectivity towards cancer cells while maintaining lower toxicity towards normal cells.

Q & A

Q. What are the key synthetic pathways for Ethyl 8-methoxy-4-((pyridin-3-ylmethyl)amino)quinoline-3-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the quinoline core via reaction of substituted anilines with ethyl acetoacetate derivatives under acidic conditions .

- Substitution at the 4-position : Introduction of the pyridinylmethylamine group via nucleophilic aromatic substitution (NAS) or Buchwald–Hartwig amination, using catalysts like Pd(OAc)₂ and ligands such as Xantphos .

- Methoxy group incorporation : Methoxylation at the 8-position using NaOMe or Cu-mediated coupling reactions .

Key reagents : Ethanol, triethylamine (base), and Pd catalysts for cross-coupling steps .

Q. How is structural characterization performed for this compound?

Q. What preliminary biological activities are reported for similar quinoline derivatives?

- Antimicrobial activity : Fluorinated analogs (e.g., 8-fluoro derivatives) show MIC values of 2–8 µg/mL against S. aureus and E. coli .

- Anticancer potential : Methoxy and pyridinyl groups enhance cytotoxicity (IC₅₀ ~10–50 µM in MCF-7 cells) via topoisomerase inhibition .

Advanced Research Questions

Q. How can synthetic yield be optimized for the pyridinylmethylamine substituent?

- Catalyst screening : Pd(OAc)₂ with SPhos ligand increases NAS efficiency (yield from 45% to 78%) .

- Solvent effects : DMF improves solubility of aromatic intermediates compared to ethanol .

- Temperature control : Reactions at 80–100°C reduce side products (e.g., ester hydrolysis) .

Data contradiction : Higher temperatures (>110°C) degrade the quinoline core, necessitating precise thermal monitoring .

Q. How do substituent variations (e.g., methoxy vs. fluoro) impact bioactivity?

- Methoxy groups : Enhance membrane permeability (logP ~2.5) but reduce metabolic stability (CYP3A4-mediated demethylation) .

- Fluorine substitution : Increases target binding (e.g., 10-fold higher affinity for bacterial gyrase) but may elevate cytotoxicity in normal cells .

Comparative data :

| Substituent | IC₅₀ (MCF-7) | MIC (S. aureus) |

|---|---|---|

| 8-OMe | 35 µM | 16 µg/mL |

| 8-F | 22 µM | 8 µg/mL |

Q. How are contradictory bioactivity results resolved in structure-activity relationship (SAR) studies?

- Dose-response validation : Replicate assays in triplicate to confirm IC₅₀/MIC consistency .

- Computational modeling : Docking studies (e.g., AutoDock Vina) identify steric clashes or hydrogen-bond mismatches in analogs .

- Metabolic profiling : LC-MS/MS detects rapid degradation of ester groups in cell media, explaining reduced efficacy .

Q. What methodologies are used to study target interactions?

- Surface plasmon resonance (SPR) : Measures real-time binding kinetics (KD ~1–10 µM) with purified enzymes (e.g., topoisomerase II) .

- Fluorescence quenching : Pyridine and quinoline moieties exhibit strong quenching when bound to DNA G-quadruplexes .

- Crystallographic fragment screening : Identifies allosteric binding pockets near the 4-amino group .

Methodological Challenges and Solutions

Q. How is regioselectivity achieved during quinoline core synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.